

Cross-Validation of RP101075's Effects in Different Animal Species: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is an active metabolite of Ozanimod (RPC1063), a drug approved for the treatment of relapsing multiple sclerosis and ulcerative colitis.[1][2] RP101075 plays a crucial role in the therapeutic efficacy of its parent compound by modulating lymphocyte trafficking and potentially exerting direct effects within the central nervous system. This guide provides a comprehensive comparison of the preclinical data for RP101075 and its parent compound, Ozanimod, across various animal species, with a focus on its pharmacodynamics, pharmacokinetics, and efficacy in relevant disease models. We also present comparative data for FTY720 (Fingolimod), another S1P receptor modulator, to provide a broader context for evaluating RP101075's preclinical profile.

Data Presentation

Table 1: In Vitro Potency and Selectivity of RP101075 and Comparators



Compound	Target(s)	EC50 (nM)	Species	Reference
RP101075	S1P1	0.27	Human	[3]
S1P5	5.9	Human	[3]	
Ozanimod (RPC1063)	S1P1	0.44	Human	[3]
S1P5	11.1	Human		
FTY720-P (active form)	S1P1, S1P3, S1P4, S1P5	Broad		

Table 2: Pharmacodynamic Effects of RP101075 and

Ozanimod on Peripheral Lymphocyte Counts

Compoun d	Species	Dose	Route of Administr ation	Maximum Lymphoc yte Reductio n (%)	Time to Max Effect (hours)	Referenc e
Ozanimod (RPC1063)	Mouse	0.2 mg/kg	Oral	~81	6	
Rat	Not Specified	Oral	~82	6		
RP101075	Mouse	Not Specified	Not Specified	Similar to Ozanimod	Not Specified	-

Table 3: Comparative Efficacy of Ozanimod (RPC1063) and FTY720 in Mouse EAE Model



Compound	Dose	Route of Administration	Mean Clinical Score (vs. Vehicle)	Reference
Ozanimod (RPC1063)	0.2 mg/kg/day	Oral	Significantly Reduced	
0.6 mg/kg/day	Oral	Significantly Reduced		
FTY720	High Dose	Oral	Similar efficacy to Ozanimod	_

Table 4: Interspecies Comparison of RP101075

Metabolism (Formation of CC112273 by MAO-B)

Species	Intrinsic Clearance (Clint, µL/min/mg protein)	Fold Difference vs. Human	Reference
Human	12	1.0	
Monkey	27.2	~2.3	
Rat	3.25	~0.27	-
Mouse	1.14	~0.10	

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The EAE model is a widely used animal model for multiple sclerosis.

 Induction: Female C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin.



- Treatment: Vehicle, Ozanimod (RPC1063), or FTY720 is administered orally, once daily, starting from the onset of clinical signs.
- Assessment: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead. Histological analysis of the spinal cord is performed at the end of the study to assess demyelination and immune cell infiltration.

Murine Systemic Lupus Erythematosus (SLE) Model

The NZBWF1 mouse model is an established animal model for systemic lupus erythematosus.

- Treatment: Starting at an age when the mice have established disease, they are treated with either vehicle, Ozanimod (RPC1063), or **RP101075**.
- Assessment: Key parameters measured include proteinuria, serum blood urea nitrogen (BUN), and kidney histology to evaluate mesangial expansion, cellular infiltration, and glomerular deposits. Spleen cell populations, including B and T cell subsets and plasmacytoid dendritic cells, are also analyzed.

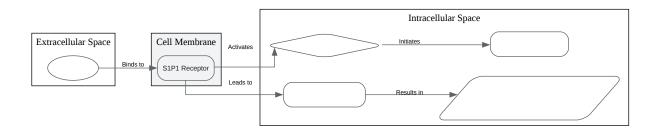
Laser-Induced Thrombosis in Mice

This model is used to study the effects of compounds on microvascular circulation.

- Procedure: Anesthetized mice have a cranial window created to expose the cortical arterioles. Thrombosis is induced by laser-induced injury to the vessel wall.
- Treatment: RP101075 or vehicle is administered after the induction of thrombosis.
- Assessment: The flow velocity in the cortical arterioles is measured using two-photon laser scanning microscopy. Thrombus volume and leukocyte content within the thrombus are also quantified.

Mandatory Visualization

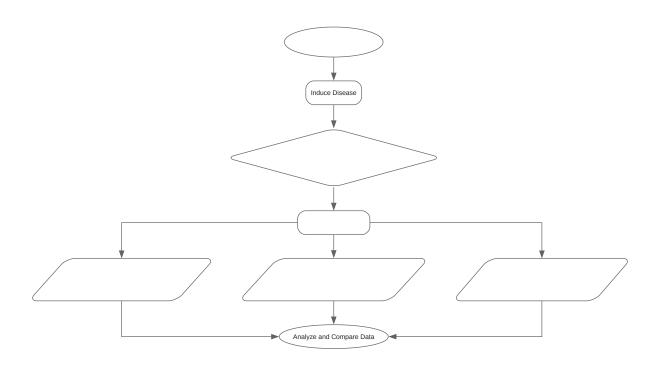




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Caption: Signaling pathway of RP101075 via the S1P1 receptor.





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Caption: General experimental workflow for preclinical evaluation.

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References

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